1-Penten-4-yne
Overview
Description
Mechanism of Action
Target of Action:
1-Penten-4-yne, also known as 4-penten-1-yne, has the chemical formula C5H6 and a molecular weight of 66.1011 Da
Mode of Action:
This compound belongs to the alkyne class of compounds. Alkynes are characterized by a carbon-carbon triple bond, which imparts unique reactivity. In the case of this compound, this triple bond provides an opportunity for electrophilic reactions. For instance, it can undergo addition reactions with electrophiles like halogens (e.g., bromine) to form substituted products .
Action Environment:
Environmental factors play a crucial role in its efficacy and stability. Factors like temperature, pH, and the presence of other chemicals can impact its reactivity and bioavailability.
: ChemSpider: this compound : Reactions of Alkynes - Addition of HX and X₂
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Penten-4-yne can be synthesized through various methods. One common approach involves the reaction of 1-pentene with acetylene in the presence of a catalyst such as copper(I) chloride and ammonium chloride. This reaction typically occurs under low-temperature conditions to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, this compound can be produced by the catalytic dehydrogenation of 1-pentene. This process involves the removal of hydrogen atoms from 1-pentene to form the desired product. The reaction is typically carried out at elevated temperatures and in the presence of a suitable catalyst .
Chemical Reactions Analysis
Types of Reactions: 1-Penten-4-yne undergoes a variety of chemical reactions, including:
Addition Reactions: The compound can react with halogens such as bromine to form dihalogenated products.
Hydrogenation: The triple bond in this compound can be hydrogenated to form 1-penten-4-ene.
Polymerization: Due to the presence of both double and triple bonds, this compound can undergo polymerization reactions to form complex polymeric structures.
Common Reagents and Conditions:
Bromine: Used in addition reactions to form dihalogenated products.
Hydrogen Gas: Used in hydrogenation reactions to reduce the triple bond.
Catalysts: Copper(I) chloride and ammonium chloride are commonly used in the synthesis of this compound.
Major Products Formed:
4,5-Dibromopent-1-yne: Formed from the addition of bromine.
1-Penten-4-ene: Formed from the hydrogenation of the triple bond.
Scientific Research Applications
1-Penten-4-yne has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Catalysis: The compound can act as a ligand in catalytic reactions, facilitating the formation of various products.
Material Science: Due to its polymerization potential, this compound is studied for the development of new polymeric materials.
Comparison with Similar Compounds
1-Butyne (C4H6): Similar in structure but lacks the double bond present in 1-penten-4-yne.
1-Hexyne (C6H10): Contains a longer carbon chain but also lacks the double bond.
1-Pentyne (C5H8): Similar carbon chain length but only contains a triple bond without the double bond.
Uniqueness of this compound: this compound is unique due to the presence of both a double bond and a triple bond within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one type of unsaturation .
Properties
IUPAC Name |
pent-1-en-4-yne | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6/c1-3-5-4-2/h1,4H,2,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOBTUTURSPCEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870788 | |
Record name | 1-Penten-4-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
66.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871-28-3 | |
Record name | 1-Penten-4-yne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Penten-4-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 1-Penten-4-yne?
A1: this compound is an organic compound with the molecular formula C5H6. It belongs to the class of enynes, characterized by the presence of both a carbon-carbon double bond (alkene) and a carbon-carbon triple bond (alkyne) within the molecule. [] This unique structural feature significantly influences its reactivity and makes it a valuable building block in organic synthesis.
Q2: How does the conformation of this compound impact its stability?
A2: this compound exists as two different conformers, syn and gauche, arising from rotation around the single bond connecting the alkene and alkyne moieties. Research suggests that the syn conformer is energetically favored, with an enthalpy difference of approximately 2.97 kJ/mol compared to the gauche conformer. At room temperature, the gauche conformer constitutes about 38% of the equilibrium mixture. []
Q3: Can computational methods predict the properties of this compound?
A3: Yes, computational chemistry plays a crucial role in understanding the properties of this compound. Ab initio calculations, particularly those using Møller–Plesset perturbation theory (MP2) and density functional theory (DFT) methods with various basis sets, have been employed to determine the equilibrium geometries, energies, and vibrational frequencies of the syn and gauche conformers. [] These calculations provide valuable insights into the conformational preferences and spectroscopic behavior of the molecule.
Q4: How does this compound react with metal-containing reagents?
A4: Research has explored the reactivity of this compound with organocuprate reagents. Studies show that the reaction outcome depends on the specific organocuprate used and the substituents present on the this compound molecule. For instance, using a heterocuprate reagent can lead to a mixture of allylic and propargylic 1,3-substitution products. [] In contrast, employing a homocuprate reagent results in highly regioselective propargylic substitution, offering a potential synthetic route to complex molecules like the presumed sex attractant of the Male Dried Bean Beetle (Acanthoscelides obtectus). []
Q5: What is the significance of this compound in the context of cigarette smoke analysis?
A5: this compound, along with its isomers like 1-penten-3-yne and 3-penten-1-yne, have been identified as previously unreported components in the gas phase of mainstream cigarette smoke. [] This discovery highlights the complex composition of cigarette smoke and the potential presence of harmful substances beyond those commonly quantified. The identification of these isomers was made possible by advanced analytical techniques like tunable synchrotron radiation vacuum ultraviolet photoionization time-of-flight mass spectrometry (SR-VUV-PI-TOFMS) coupled with photoionization efficiency (PIE) curve simulation. []
Q6: How is this compound used in synthetic organic chemistry?
A6: this compound serves as a valuable building block in the synthesis of more complex molecules. For instance, it can be coupled with other alkynes via the Cadiot-Chodkiewicz reaction, a copper-catalyzed process, to form diynes. [] This reaction was strategically employed in the stereoselective total synthesis of (3R,8S)-falcarindiol, a naturally occurring polyacetylenic compound found in umbellifers. [] This example demonstrates the utility of this compound in constructing complex natural products with potential biological activities.
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